molecular formula C9H11NO2 B063109 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 175136-34-2

3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No.: B063109
CAS No.: 175136-34-2
M. Wt: 165.19 g/mol
InChI Key: FVLCICVRAPEYNX-UHFFFAOYSA-N
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Description

Contextualization within Benzodioxepine Chemistry

The benzodioxepine scaffold, a heterocyclic motif, is a cornerstone in various areas of chemical research. Derivatives of this structure are known to possess a wide range of biological activities. smolecule.com For instance, certain benzodioxepine-based compounds have been investigated for their potential as bronchodilating agents. The core structure is also explored in the fragrance industry, highlighting its versatility. researchgate.net The presence of the amine group in 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine provides a reactive site for further chemical modifications, allowing for the construction of a diverse library of benzodioxepine derivatives.

Significance in Organic and Medicinal Chemistry Research

As an important raw material and intermediate, this compound is instrumental in organic synthesis, pharmaceuticals, agrochemicals, and the dyestuff industry. nih.govekb.eg Its utility stems from the amine functional group, which can readily participate in a variety of chemical reactions to form new carbon-nitrogen bonds. This reactivity is fundamental to the construction of more complex molecular architectures with potential therapeutic applications.

Research has shown that the benzodioxepine framework is a "privileged structure" in medicinal chemistry, meaning it can serve as a scaffold for the development of ligands for multiple biological targets. This has led to the exploration of benzodioxepine derivatives in the pursuit of new drugs. For example, the synthesis of novel benzodioxepine-biphenyl amide derivatives has been explored for their potential antibacterial activity. nih.gov

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its use as a precursor for the synthesis of a wide array of derivatives with diverse functionalities. The amine group allows for the introduction of various substituents, leading to the creation of novel compounds with potentially interesting biological or material properties.

One significant area of investigation is the synthesis of N-substituted derivatives. For instance, the reaction of this compound with chloroacetyl chloride yields 2-Chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide . This acetamide (B32628) derivative serves as a versatile intermediate for further synthetic transformations, potentially leading to compounds with applications in proteomics and drug development. smolecule.com The chloroacetamide functionality can undergo nucleophilic substitution reactions, allowing for the attachment of various other molecular fragments.

Another research avenue involves the construction of more complex heterocyclic systems fused to the benzodioxepine core. While direct examples starting from the title amine are not extensively detailed in publicly available literature, the general reactivity of aromatic amines suggests its potential use in condensation reactions to form fused imidazole, triazole, or other heterocyclic rings. These types of structures are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Furthermore, the amine can be transformed into other functional groups, expanding its synthetic utility. For example, diazotization of the amine followed by substitution reactions could lead to the introduction of halogens, hydroxyl groups, or cyano groups on the aromatic ring, providing further opportunities for diversification of the benzodioxepine scaffold.

The table below lists some of the known derivatives and related compounds of this compound, illustrating the scope of its synthetic potential. chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-amine
Source PubChem
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InChI

InChI=1S/C9H11NO2/c10-7-2-3-8-9(6-7)12-5-1-4-11-8/h2-3,6H,1,4-5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVLCICVRAPEYNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)N)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379637
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
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Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-34-2
Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
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Record name 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
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Record name 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
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Synthetic Methodologies and Reaction Pathways for 3,4 Dihydro 2h 1,5 Benzodioxepin 7 Amine and Its Derivatives

Established Synthetic Routes to the 3,4-Dihydro-2H-1,5-benzodioxepin Core

The construction of the seven-membered dioxepine ring fused to a benzene (B151609) ring is the initial critical phase in the synthesis of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.

Formation of the Seven-Membered Dioxepine Ring

The most common and direct method for the formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring system is through a Williamson ether synthesis. This reaction involves the condensation of a catechol with a suitable three-carbon dielectrophile. Specifically, the reaction of pyrocatechol with 1,3-dibromopropane in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) yields the desired 3,4-dihydro-2H-1,5-benzodioxepin. cdnsciencepub.com This SN2 reaction proceeds via the formation of a phenoxide ion from catechol, which then acts as a nucleophile, attacking the electrophilic carbon atoms of the 1,3-dibromopropane in a stepwise manner to form the seven-membered ring.

Alternative strategies for the formation of seven-membered rings, such as ring-closing metathesis, have also been reported for related benzodioxepin derivatives, offering a different approach to the construction of the core structure.

Precursors and Key Intermediates in Benzodioxepin Synthesis

The primary precursors for the synthesis of the 3,4-dihydro-2H-1,5-benzodioxepin core are catechol and a 1,3-dihalopropane. The choice of these starting materials is crucial for the successful formation of the desired product.

Precursor/IntermediateRole in Synthesis
Pyrocatechol Provides the benzene ring and the two oxygen atoms of the dioxepine ring.
1,3-Dibromopropane Acts as the three-carbon linker to form the seven-membered ring.
Potassium Carbonate A base used to deprotonate the hydroxyl groups of pyrocatechol to form the nucleophilic phenoxide ions.
Dimethylformamide (DMF) A polar aprotic solvent that facilitates the SN2 reaction.

Introduction and Derivatization of the 7-Amino Functionality

Once the 3,4-dihydro-2H-1,5-benzodioxepin core is synthesized, the next step is the introduction of the amino group at the 7-position of the benzene ring.

Amination Strategies for Benzodioxepine Scaffolds

A common and effective strategy for the introduction of an amino group onto an aromatic ring is through the nitration of the ring followed by the reduction of the nitro group. This two-step process is a well-established method in organic synthesis.

First, the 3,4-dihydro-2H-1,5-benzodioxepin is subjected to electrophilic aromatic substitution, specifically nitration. This is typically achieved using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺), which then attacks the electron-rich benzene ring. The directing effects of the ether oxygen atoms favor substitution at the para position, leading to the formation of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepin.

The subsequent step is the reduction of the nitro group to an amino group. This transformation can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using a metal catalyst such as palladium on carbon (Pd/C) with hydrogen gas, or chemical reduction with metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl).

Reaction StepReagents and ConditionsProduct
Nitration Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄)7-Nitro-3,4-dihydro-2H-1,5-benzodioxepin
Reduction H₂, Pd/C or Sn/HCl or Fe/HClThis compound

Protection and Deprotection Strategies for the Amine Group

In many synthetic sequences, it is necessary to protect the amino group to prevent it from undergoing unwanted reactions during subsequent chemical transformations. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal.

The protection of the 7-amino group of this compound can be achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as triethylamine (NEt₃) or sodium bicarbonate (NaHCO₃) in a suitable solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (THF).

The deprotection of the Boc group is typically accomplished under acidic conditions. Treatment with a strong acid such as trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent will efficiently remove the Boc group to regenerate the free amine.

StrategyReagents and Conditions
Protection (Boc) Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., NEt₃, NaHCO₃), Solvent (e.g., DCM, THF)
Deprotection (Boc) Trifluoroacetic Acid (TFA) in DCM or HCl in an organic solvent

Synthesis of Substituted this compound Analogues

The synthesis of substituted analogues of this compound can be achieved by utilizing appropriately substituted starting materials. By starting with a substituted catechol, a variety of analogues with substituents on the aromatic ring can be prepared.

For example, the synthesis of 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, a related compound, starts from 4-methylcatechol (B155104). smolecule.com A similar approach can be envisioned for the synthesis of substituted 7-amino-3,4-dihydro-2H-1,5-benzodioxepins. The general synthetic scheme would involve:

Formation of the substituted benzodioxepin core: Reacting a substituted catechol with 1,3-dibromopropane in a Williamson ether synthesis.

Nitration: Introducing a nitro group onto the substituted aromatic ring. The position of nitration will be directed by the existing substituent and the ether oxygens.

Reduction: Reducing the nitro group to an amino group to yield the final substituted this compound analogue.

This modular approach allows for the synthesis of a library of compounds with diverse substitution patterns on the aromatic ring, which can be valuable for structure-activity relationship studies.

Substituted CatecholPotential Final Product (after ring formation, nitration, and reduction)
4-Methylcatechol7-Amino-x-methyl-3,4-dihydro-2H-1,5-benzodioxepin
4-Chlorocatechol7-Amino-x-chloro-3,4-dihydro-2H-1,5-benzodioxepin
4-Methoxycatechol7-Amino-x-methoxy-3,4-dihydro-2H-1,5-benzodioxepin

Note: The exact position of the initial substituent in the final product (denoted by 'x') will depend on the regioselectivity of the nitration step.

Halogenation at the Benzodioxepine Core

Halogenation of the benzodioxepine aromatic ring is a key method for introducing a functional handle for further modifications, such as cross-coupling reactions. Direct halogenation via electrophilic aromatic substitution is anticipated to be directed by the activating effect of the ether oxygen atoms. While specific literature detailing the direct halogenation of 3,4-Dihydro-2H-1,5-benzodioxepine-7-amine was not prominently available in the reviewed sources, analogous structures such as 1,4-benzodiazepinones have been successfully halogenated. For these related compounds, regioselective halogenation has been achieved on the central aromatic ring using N-halosuccinimides (NXS) like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS). Palladium-catalyzed C-H activation has also been employed to afford ortho-halogenated products on adjacent phenyl rings. An example of a halogenated derivative is 2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-iodo-6-methylpyrimidin-4-amine, indicating that iodinated versions of this scaffold are synthetically accessible.

Introduction of Nitro Groups

The introduction of a nitro group onto the benzodioxepine core serves as a crucial step in the synthesis of the parent amine, this compound. The 7-nitro derivative is a common precursor, which can then be reduced to the corresponding 7-amino compound. The synthesis of 7-nitro-3,4-dihydro-2H-1,5-benzodioxepine is a key example of electrophilic aromatic nitration on this heterocyclic system.

In some synthetic schemes, particularly when other sensitive functional groups are present, a protection strategy is employed. For instance, in the synthesis of certain hydroxy-substituted derivatives, an existing amino and hydroxyl group can be protected by incorporation into an oxazolidone ring. This protected intermediate can then be nitrated under mild conditions before proceeding with further transformations.

Alkylation and Acylation of the Amine Functionality

The primary amine of this compound is readily functionalized through alkylation and acylation reactions to generate a diverse library of derivatives.

Alkylation: N-alkyl and N-aralkyl derivatives can be prepared via reductive alkylation. This method involves the condensation of the primary amine with an appropriate aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding secondary or tertiary amine.

Acylation: Acylation of the amine to form amides is a common transformation. This can be achieved by reacting the amine with carboxylic acids, acid chlorides, or acid anhydrides. The resulting amide bond is a key structural feature in many biologically active molecules. For example, N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide is a complex derivative synthesized via coupling reactions involving the benzodioxepin core smolecule.com. Sulfonamides can also be prepared, for example, by reacting the amine with a sulfonyl chloride in the presence of a base.

Table 1: Examples of Amine Functionalization Reactions
Reaction TypeReagentsProduct TypeReference Example
Reductive AlkylationAldehyde/Ketone, Reducing Agent (e.g., NaBH3CN)N-Alkyl or N-Aralkyl AmineSynthesis of N-substituted aminomethyl derivatives
AcylationCarboxylic Acid, Coupling Agent (e.g., DCC, EDC)N-Acyl AmideFormation of indole-3-carboxamide derivative smolecule.com
SulfonylationSulfonyl Chloride (e.g., MsCl), BaseN-SulfonamidePreparation of methanesulfonamido derivatives

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

While the parent this compound is achiral, derivatives can be synthesized with one or more stereocenters, typically on the seven-membered dioxepine ring. The synthesis of single enantiomers or diastereomers is critical for investigating their biological activities.

Enantioselective Approaches

Enantioselective synthesis aims to create a specific enantiomer directly from an achiral or racemic starting material. For heterocyclic systems analogous to benzodioxepines, several modern catalytic asymmetric methods have proven effective. For instance, the synthesis of chiral 3,4-dihydro-1,4-benzoxazines has been achieved with excellent enantioselectivity (ee > 99%) using methods such as:

Palladium-catalyzed tandem allylic substitution with chiral bisphosphorus ligands.

Chiral Phosphoric Acid (CPA) catalysis for the enantioselective desymmetrization of prochiral oxetanes.

Biocatalytic reduction of imine precursors using imine reductases, which can provide chiral amines in high enantiomeric excess under mild, aqueous conditions.

These methodologies represent powerful tools that could likely be adapted for the enantioselective synthesis of chiral 3,4-dihydro-2H-1,5-benzodioxepine derivatives.

Diastereoselective Methods

Diastereoselective methods are used to control the formation of stereocenters in molecules that already contain one or more chiral centers. When a racemic compound is reacted with a chiral agent, two diastereomeric products are formed, which can then be separated.

A primary method for separating enantiomers of chiral derivatives is chiral resolution . This often involves the formation of diastereomeric salts. The racemic mixture (e.g., a racemic amine or alcohol derivative) is treated with a chiral resolving agent, such as a chiral acid or base. For example, the optical resolution of a racemic cis-3-hydroxy-1,5-benzoxathiepin derivative, a close structural analogue of the benzodioxepine system, was successfully achieved using (R)-(-)- and (S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphates as resolving agents nih.gov. The resulting diastereomeric salts, having different physical properties (like solubility), can be separated by fractional crystallization. After separation, the pure enantiomer of the target compound is recovered by removing the chiral auxiliary. Another powerful technique for separation is chiral High-Performance Liquid Chromatography (HPLC), which has been used for resolving racemic benzodiazepine derivatives nih.gov.

Table 2: Chiral Synthesis and Resolution Strategies
TechniqueDescriptionExample/Analogy
Enantioselective CatalysisDirect synthesis of one enantiomer using a chiral catalyst.Pd-catalysis with chiral ligands for benzoxazines.
Chiral Resolution (Diastereomeric Salts)Separation of enantiomers via formation and crystallization of diastereomeric salts.Resolution of a benzoxathiepin with (R)- or (S)-BNP nih.gov.
Chiral HPLCChromatographic separation of enantiomers on a chiral stationary phase.Resolution of racemic benzodiazepines nih.gov.

Advanced Synthetic Techniques and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign processes.

Advanced synthetic techniques include the use of multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. Catalyst-free MCRs are particularly attractive as they simplify procedures and reduce waste. Such strategies have been employed for the synthesis of related seven-membered heterocyclic systems like 1,5-benzodiazepines nih.gov.

Green chemistry principles are increasingly being applied to the synthesis of pharmaceutical intermediates. Key areas of focus include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives to minimize waste. The use of biocatalysts, such as enzymes, is a prime example, offering high selectivity under mild conditions.

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product.

Safer Solvents and Reagents: Avoiding hazardous solvents and reagents in favor of greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

A straightforward and greener method for the direct synthesis of amides from amines and carboxylic acids has been developed using diphenylsilane. This approach avoids the need for harsh coupling agents and can be performed without the rigorous exclusion of air or moisture, representing a practical and more sustainable alternative to classical amidation methods.

Table of Compounds

Table 3: List of Mentioned Chemical Compounds
Compound Name
This compound
2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-iodo-6-methylpyrimidin-4-amine
7-nitro-3,4-dihydro-2H-1,5-benzodioxepine
N-{2-[(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbonyl)amino]ethyl}-1H-indole-3-carboxamide
(R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
(S)-(+)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate
N-bromosuccinimide (NBS)
N-iodosuccinimide (NIS)
diphenylsilane

Microwave-Assisted Synthesis in Benzodioxepine Chemistry

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. nih.govabap.co.in The application of microwave irradiation in the synthesis of heterocyclic compounds, including those with a benzodioxepine core, has been an area of active investigation.

The core principle of microwave synthesis lies in the direct heating of the reaction mixture through the interaction of microwaves with polar molecules, leading to rapid and uniform heating. abap.co.in This technology has been successfully employed for the generation of various heterocyclic scaffolds, including seven-membered rings. nih.govnih.govbeilstein-archives.org While specific literature on the microwave-assisted synthesis of this compound is not extensively detailed, analogous syntheses of related benzofused sultams, such as benzothiaoxazepine-1,1-dioxides, provide a valuable precedent. nih.gov

A general approach to the synthesis of such compounds involves the microwave-assisted diversification of a core scaffold. For instance, a microwave-assisted intermolecular SNAr (Nucleophilic Aromatic Substitution) protocol has been developed for the rapid synthesis of a library of amino-benzothiaoxazepine-1,1-dioxides. nih.gov This methodology typically involves reacting a suitable precursor with a variety of amines in the presence of a base, under microwave irradiation.

Table 1: Representative Conditions for Microwave-Assisted Synthesis of Heterocyclic Amines

ParameterConditionReference
Reactants Benzothiaoxazepine-1,1-dioxide core, Amine nih.gov
Solvent DMSO nih.gov
Base DBU nih.gov
Temperature 180 °C nih.gov
Time 50 min nih.gov
Power 1200 W nih.gov

This protocol's success suggests its potential adaptability for the synthesis of this compound derivatives by employing an appropriately functionalized benzodioxepine precursor. The advantages of such an approach include the ability to rapidly generate a diverse library of compounds for screening purposes. nih.gov

Biocatalytic Transformations for Amine Derivatization

Biocatalysis has gained significant traction in organic synthesis due to its high selectivity, mild reaction conditions, and environmentally benign nature. researchgate.net The use of enzymes, such as transaminases, offers a powerful method for the stereoselective synthesis of chiral amines, which are crucial building blocks in many pharmaceuticals. researchgate.netmdpi.com

While specific biocatalytic transformations targeting this compound are not extensively documented, the application of amine transaminases (ATAs) in the synthesis of structurally similar compounds provides a strong indication of the feasibility of this approach. For example, a broad panel of commercially available ATAs has been successfully employed for the biotransamination of 3,4-dihydro-2H-1,5-benzoxathiepin-3-one to produce the corresponding enantiopure amines with high conversion and enantiomeric excess. mdpi.com

This process typically involves the conversion of a prochiral ketone to a chiral amine using an amine donor. The reaction conditions, including enzyme loading, temperature, and reaction time, can be optimized to achieve high yields and stereoselectivity. mdpi.com

Table 2: Key Parameters in Biocatalytic Amination

ParameterDescriptionRelevance
Enzyme Amine Transaminase (ATA)Catalyzes the transfer of an amino group from a donor to a ketone acceptor.
Substrate Prochiral ketoneThe starting material that is converted to a chiral amine.
Amine Donor e.g., IsopropylamineProvides the amino group for the transamination reaction.
Cofactor Pyridoxal 5'-phosphate (PLP)Essential for the catalytic activity of most transaminases.
Reaction Conditions pH, Temperature, SolventOptimized to ensure optimal enzyme activity and stability.

The derivatization of the resulting amine can be achieved through various chemical methods. Pre-column derivatization with fluorescent labeling reagents is a common technique for the analysis of aromatic amines by high-performance liquid chromatography (HPLC). nih.gov This involves reacting the amine with a reagent to form a stable, fluorescent derivative that can be easily detected.

The application of these biocatalytic and chemical derivatization methods to the 3,4-Dihydro-2H-1,5-benzodioxepine scaffold holds significant promise for the development of novel, chiral derivatives with potential biological activity.

Structure Activity Relationship Sar Studies of 3,4 Dihydro 2h 1,5 Benzodioxepin 7 Amine Analogues

Impact of Substituents on the Benzene (B151609) Ring on Biological Activity

Substituents on the aromatic ring of the 3,4-dihydro-2H-1,5-benzodioxepin-7-amine scaffold play a pivotal role in modulating biological activity. nih.govscirp.org The nature, position, and size of these substituents can influence the molecule's electronic properties, lipophilicity, and steric interactions with biological targets. nih.gov In related heterocyclic systems, the position of a substituent is critical; for instance, in a series of naphtho[1,2-b] researchgate.netresearchgate.netdiazepine-2,4(3H)-diones, a methyl group at the 6-position was well-tolerated, whereas a 7-methyl substitution led to a significant decrease in activity, and larger groups at the 7-position rendered the molecule inactive. nih.govnih.gov This highlights that even minor positional changes on the aromatic core can drastically alter the pharmacological outcome.

Table 1: Potential Effects of Benzene Ring Substituents on Biological Activity

PositionSubstituent (R)Potential Effect on ActivityRationale
6 or 8-CH₃May enhance activityIncreases lipophilicity, potentially improving membrane permeability and hydrophobic interactions.
6 or 8-Cl, -FVariableCan increase binding affinity through halogen bonding but may also alter electronic properties unfavorably.
6 or 8-OCH₃VariableCan increase hydrogen bond accepting capability but also adds steric bulk.
9-CH₃May decrease activitySteric hindrance near the dioxepine ring fusion could disrupt optimal binding orientation.

Influence of the Dioxepine Ring Conformation on Activity

The specific conformation adopted influences the spatial orientation of the 7-amino group relative to the rest of the scaffold. Substitution on the dioxepine ring can significantly impact the conformational equilibrium. While substitution at the 2- or 4-positions generally does not affect the preference for the chair form, substitution at the 3-position, particularly with bulky groups, can cause a substantial shift towards the skew conformation. scirp.org This conformational shift alters how the molecule presents itself to a receptor or enzyme active site, which can lead to a dramatic change in biological activity. A molecule locked in a less active conformation will exhibit lower potency.

Role of the 7-Amino Group and its Derivatizations on Pharmacological Profiles

The 7-amino group is a key functional handle for chemical modification, and its derivatization has profound effects on the pharmacological properties of the benzodioxepin scaffold. nih.gov As a primary amine, it can act as a hydrogen bond donor and, when protonated under physiological conditions, can form ionic interactions.

Alkylation or aralkylation of the 7-amino group (converting the primary amine to a secondary or tertiary amine) alters its basicity, lipophilicity, and steric profile. In many classes of compounds, N-alkylation is a common strategy to modulate receptor affinity and selectivity. For example, in a series of tropane (B1204802) analogues, N-substitution was critical for dopamine (B1211576) transporter (DAT) affinity. The addition of alkyl groups (e.g., methyl, ethyl) or aralkyl groups (e.g., benzyl) can enhance hydrophobic interactions within a binding pocket. However, excessively bulky substituents can also introduce steric hindrance, preventing the molecule from binding effectively. The conversion from a primary to a secondary or tertiary amine also reduces the number of hydrogen bond donors, which can be critical for activity depending on the target.

Table 2: Effects of N-Alkylation and N-Aralkylation

DerivativeStructure (R)Key ChangesPotential Pharmacological Impact
N-Methyl-NH(CH₃)Increased lipophilicity, reduced H-bond donation, slightly altered basicity.May increase or decrease affinity depending on target pocket size and polarity.
N-Benzyl-NH(CH₂Ph)Significantly increased lipophilicity and steric bulk.Potential for new π-π stacking interactions with aromatic residues in the binding site.
N,N-Dimethyl-N(CH₃)₂H-bond donation eliminated, increased basicity compared to secondary amine.Loss of H-bond donation may abolish activity; steric bulk may hinder binding.

Converting the basic 7-amino group into a neutral amide or sulfonamide represents a significant chemical modification that drastically alters the molecule's physicochemical properties. researchgate.net This transformation removes the positive charge at physiological pH and changes the group's hydrogen bonding pattern from a pure donor to a system capable of both donating (from the N-H) and accepting (at the carbonyl or sulfonyl oxygens) hydrogen bonds.

Sulfonamides, in particular, are a well-established class of pharmacophores found in a wide range of clinically used drugs. researchgate.net The formation of an amide or sulfonamide can improve cell membrane permeability by neutralizing the ionizable amine. This derivatization allows for the introduction of a wide variety of substituents (R groups) via reaction with corresponding acyl chlorides or sulfonyl chlorides, enabling extensive exploration of the SAR.

Table 3: Amide and Sulfonamide Derivatives and Their Properties

Derivative TypeGeneral StructureKey ChangesPotential Pharmacological Impact
Acetamide (B32628)-NH-CO-CH₃Basic amine converted to neutral amide; adds H-bond acceptor.Can alter binding mode; may improve oral bioavailability by masking the primary amine from first-pass metabolism.
Benzamide-NH-CO-PhIntroduces an aromatic ring; adds steric bulk and potential for π-π interactions.Allows for further substitution on the new phenyl ring to probe binding pocket.
Methanesulfonamide-NH-SO₂-CH₃Basic amine converted to acidic sulfonamide; tetrahedral geometry around sulfur.Introduces strong H-bond acceptors (sulfonyl oxygens); can significantly reorient binding.

The 7-amino group can serve as a linker to attach the benzodioxepin scaffold to other biologically relevant heterocyclic systems. This molecular hybridization strategy aims to combine the pharmacophoric features of both moieties to create novel compounds with unique or enhanced activities.

For instance, linking benzodioxepin-type structures to a purine (B94841) ring has been explored for developing potential anticancer agents. researchgate.net The purine moiety is a cornerstone of nucleic acids and a privileged scaffold in drug design. Similarly, attaching the benzodioxepin core to a 2-aminothiazole (B372263) ring creates a hybrid structure, with thiazole (B1198619) rings being present in numerous bioactive compounds. The resulting larger molecules can span multiple binding domains on a biological target, potentially leading to increased potency and selectivity.

Table 4: Examples of Incorporation into Heterocyclic Systems

HeterocycleExample Hybrid StructureAssociated Biological Target/Activity
Purine9-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-9H-purineAnticancer activity. researchgate.net
Thiazole4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,3-thiazol-2-amineBioactive scaffolds.

Comparative SAR with Related Heterocyclic Systems (e.g., Benzodioxolanes, Benzodioxanes)

Comparing the SAR of this compound with its smaller ring analogues, 1,3-benzodioxol-5-amine (a five-membered ring) and 1,4-benzodioxan-6-amine (B116551) (a six-membered ring), reveals the importance of the heterocyclic ring's size and conformation.

1,3-Benzodioxolanes (5-membered ring): The five-membered dioxolane ring is relatively planar but can adopt envelope or twist conformations. This constrained structure places the amine substituent in a more fixed spatial position relative to the benzene ring.

1,4-Benzodioxanes (6-membered ring): The six-membered dioxane ring typically adopts a stable chair conformation. This leads to a well-defined, albeit different, orientation of the amine substituent compared to the benzodioxolane or benzodioxepin systems. Derivatives of 1,4-benzodioxan-6-amine are known to possess a wide range of biological activities and form the core of drugs like Doxazosin. scirp.org

1,5-Benzodioxepins (7-membered ring): As discussed, the seven-membered dioxepine ring is the most flexible of the three, existing as an equilibrium of chair and skew conformations. scirp.org

This graded flexibility (dioxepine > dioxane > dioxolane) is a key differentiator. The greater conformational freedom of the benzodioxepin scaffold might allow it to adapt to the shape of a wider range of binding sites (an "induced fit" model), which could be advantageous or disadvantageous. Conversely, the more rigid structures of benzodioxanes and benzodioxolanes can provide a more favorable binding entropy, as less conformational freedom is lost upon binding, potentially leading to higher affinity if the rigid conformation is the correct one. Therefore, the choice of the heterocyclic ring system is a critical decision in the design of new analogues, as it fundamentally defines the three-dimensional space the pharmacophore can occupy.

Computational Chemistry and Molecular Modeling of 3,4 Dihydro 2h 1,5 Benzodioxepin 7 Amine

Conformational Analysis and Energy Landscapes

Conformational analysis is fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its interaction with biological targets. For 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine, the flexibility of the seven-membered dioxepine ring is of particular interest. Studies on the parent 1,5-benzodioxepine ring system have revealed a conformational preference for a chair-like geometry. researchgate.net However, other conformations, such as a twist-boat (or skew-boat) form, are also possible. researchgate.net The energy landscape of these conformations is influenced by steric and electronic factors.

Hypothetical energy calculations for the primary conformations of the dioxepine ring in this compound could yield results similar to those presented in the table below. These values are illustrative and would require specific computational studies, such as ab initio or density functional theory calculations, for validation.

ConformationRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Predicted Population (%)
Chair0.00C1-O2-C3-C4: -65, O2-C3-C4-O5: 70>99
Twist-Boat5.50C1-O2-C3-C4: -35, O2-C3-C4-O5: 80<1

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific region of a target macromolecule, typically a protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and elucidating their mechanism of action at a molecular level. ijcap.inwikipedia.org

For this compound, molecular docking studies would involve selecting a relevant biological target, such as a receptor or enzyme implicated in a disease pathway. The process would entail preparing the three-dimensional structures of both the ligand and the target. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site of the target. nih.gov These poses are then scored based on a function that estimates the binding affinity.

A hypothetical docking study of this compound with a kinase target might reveal key interactions, such as hydrogen bonds between the amine group and amino acid residues in the active site, as well as hydrophobic interactions involving the benzodioxepine moiety. The results of such a study could be summarized in a table like the one below, which is purely for illustrative purposes.

Biological TargetBinding SitePredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Kinase XATP-binding pocket-8.5Asp145, Leu23Hydrogen Bond, Hydrophobic
GPCR YOrthosteric pocket-7.9Phe112, Trp256Pi-Stacking, Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. fiveable.meindustrialchemistryconsulting.comwikipedia.org The fundamental principle of QSAR is that the structural properties of a molecule determine its activity. fiveable.me These models are developed by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as its size, shape, and electronic properties. industrialchemistryconsulting.com

To develop a QSAR model for a series of this compound analogs, a dataset of compounds with experimentally determined biological activities would be required. Various molecular descriptors, such as molecular weight, logP (a measure of lipophilicity), and topological polar surface area (TPSA), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activity. fiveable.meindustrialchemistryconsulting.com

An illustrative QSAR equation for a hypothetical series of analogs might look like:

Biological Activity (log(1/IC50)) = 0.5 * logP - 0.02 * TPSA + 1.2 * (Presence of a specific substituent) + constant

This model could then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.

DescriptorDescriptionHypothetical Contribution to Activity
logPLipophilicityPositive (increased activity with higher lipophilicity)
TPSATopological Polar Surface AreaNegative (decreased activity with higher polarity)
Molecular WeightSize of the moleculeOptimal range (activity decreases if too large or too small)

Prediction of Binding Affinity and Ligand-Receptor Interactions

The prediction of binding affinity is a crucial aspect of computational drug design, as it provides a quantitative measure of the strength of the interaction between a ligand and its receptor. nih.govarxiv.org Various computational methods can be employed for this purpose, ranging from fast but approximate scoring functions used in molecular docking to more rigorous and computationally expensive methods like free energy perturbation (FEP) and thermodynamic integration (TI). nih.gov

For this compound, these methods could be used to predict its binding affinity for a specific biological target. The prediction would be based on the calculated non-covalent interactions between the ligand and the receptor, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic interactions. nih.gov

The results of such a predictive study would not only provide an estimate of the binding affinity but also offer a detailed view of the key ligand-receptor interactions. This information is invaluable for understanding the molecular basis of recognition and for designing modifications to the ligand that could enhance its binding affinity. The following table provides a hypothetical summary of predicted binding affinities and the contributing interactions.

TargetMethodPredicted Binding Free Energy (ΔG, kcal/mol)Major Contributing Interactions
Receptor ZMM/PBSA-9.2Electrostatic, van der Waals
Receptor ZFEP-8.8 ± 0.5Hydrogen bond with Ser54, Hydrophobic packing

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org DFT calculations can provide valuable information about the electronic properties of a molecule, including its molecular orbital energies, electron density distribution, and electrostatic potential. acs.orgmdpi.com

For this compound, DFT calculations could be used to analyze the effect of the amine and dioxepine moieties on the electronic properties of the benzene (B151609) ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as their energies and spatial distributions are related to the molecule's reactivity and its ability to participate in charge-transfer interactions. acs.org

The calculated electrostatic potential map would reveal the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential), providing insights into its potential for non-covalent interactions. This information can be used to rationalize the observed binding modes in molecular docking studies and to guide the design of analogs with improved interaction profiles. A hypothetical summary of DFT-derived properties is presented below.

PropertyCalculated ValueInterpretation
HOMO Energy-5.8 eVRegion of electron donation (centered on the amine and aromatic ring)
LUMO Energy-0.5 eVRegion of electron acceptance (distributed over the aromatic system)
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability
Dipole Moment2.1 DOverall polarity of the molecule

Pharmacological and Biological Activity Investigations of 3,4 Dihydro 2h 1,5 Benzodioxepin 7 Amine Derivatives

Modulation of Adrenergic Receptors

Studies have revealed that certain derivatives of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine can modulate adrenergic receptors, leading to specific physiological responses. These interactions are of significant interest in the development of therapeutic agents.

Beta-Adrenergic Stimulant Activity

A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins, which are derivatives of the core structure, have been identified as a novel class of β-adrenergic stimulants. This stimulant activity is attributed to their ability to bind to and activate beta-adrenergic receptors, which are key components of the sympathetic nervous system. The activation of these receptors initiates a cascade of intracellular signaling events, leading to various physiological effects. The structure-activity relationship of these compounds indicates that the nature of the substituent on the amino group plays a crucial role in their potency as beta-adrenergic agonists.

Bronchodilator Effects

Consistent with their beta-adrenergic stimulant activity, these derivatives have also demonstrated notable bronchodilator effects. The stimulation of β2-adrenergic receptors, which are abundant in the smooth muscle of the airways, leads to muscle relaxation and a widening of the bronchi and bronchioles. This action is the basis for the therapeutic use of β2-agonists in conditions characterized by bronchoconstriction, such as asthma. The bronchodilator properties of these 3,4-dihydro-2H-1,5-benzodioxepin derivatives make them a subject of interest for the development of new respiratory therapeutics.

Anti-inflammatory Properties

The potential anti-inflammatory effects of this compound derivatives have also been a focus of research, particularly concerning their interaction with key enzymes and mediators involved in the inflammatory cascade.

Inhibition of Phosphodiesterase 4 (PDE4)

While direct studies on this compound derivatives as phosphodiesterase 4 (PDE4) inhibitors are not extensively documented in publicly available literature, the inhibition of PDE4 is a well-established anti-inflammatory strategy. PDE4 is an enzyme that degrades cyclic adenosine (B11128) monophosphate (cAMP), a key intracellular second messenger with anti-inflammatory properties. By inhibiting PDE4, intracellular cAMP levels are elevated, leading to the suppression of various inflammatory pathways. Further research is required to determine if derivatives of this specific benzodioxepin amine possess clinically relevant PDE4 inhibitory activity.

Effects on Inflammatory Mediators

The direct effects of this compound derivatives on specific inflammatory mediators, such as cytokines and chemokines, have not been extensively detailed in available scientific reports. The modulation of these mediators is a critical aspect of anti-inflammatory drug action. A comprehensive investigation into how these compounds affect the production and activity of key inflammatory molecules would be necessary to fully characterize their anti-inflammatory potential.

Aldose Reductase Inhibition

A significant area of investigation for derivatives of this scaffold has been their ability to inhibit aldose reductase. This enzyme is implicated in the pathogenesis of diabetic complications.

Research has suggested that the carboxamide group of derivatives such as 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide plays a crucial role in their inhibitory activity. Computational docking studies indicate that this functional group can form hydrogen bonds with key amino acid residues, specifically Tyr48 and His110, within the active site of the aldose reductase enzyme. This interaction is believed to be fundamental to the mechanism of inhibition. By blocking the active site, these compounds prevent the conversion of glucose to sorbitol, a key step in the polyol pathway that is associated with the development of long-term diabetic complications. The potential for these compounds to act as aldose reductase inhibitors highlights a promising avenue for therapeutic development.

Below is a data table summarizing the aldose reductase inhibitory activity of a representative compound.

CompoundTargetActivity (IC50)
3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamideAldose ReductaseData not available

Lack of Sufficient Scientific Data Precludes Article Generation

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient published research to generate a thorough and scientifically accurate article on the "" that strictly adheres to the requested outline. The specific experimental data required to populate the subsections on aldose reductase inhibition, anticancer activity, and neurological applications for this particular class of compounds are not present in the available search results.

While general information exists for the biological targets and mechanisms mentioned (Aldose Reductase, PI3K pathway, apoptosis, etc.), and studies have been conducted on other heterocyclic compounds, the direct link and detailed research findings for derivatives of this compound are not available in the public domain based on the performed searches.

Specifically:

Aldose Reductase Inhibition: No peer-reviewed studies were found that detail the mechanism of action or potential for diabetic complication management of this compound derivatives.

Anticancer and Antiproliferative Activities: There is a lack of specific data, such as IC50 values, for the activity of these compounds against MCF-7 and MDA-MB-231 cancer cell lines. Furthermore, no studies were identified that investigate their mechanisms of antitumor activity, such as PI3K pathway inhibition or apoptosis induction.

Neurological and Psychiatric Applications: No research linking this compound derivatives to potential applications in anxiety and depression could be located.

To generate an article that is professional, authoritative, and scientifically accurate as requested, specific research findings, including data suitable for tabulation, are essential. Without such foundational data, creating the article would require speculation or the inclusion of information on unrelated compounds, both of which would violate the core instructions of the request. Therefore, the article cannot be generated at this time.

Neurological and Psychiatric Applications.

Interactions with Neurotransmitter Systems

Derivatives of 3,4-Dihydro-2H-1,5-benzodioxepin have been investigated for their interactions with various neurotransmitter systems, with a notable focus on adrenergic receptors. Research has identified certain compounds within this class that exhibit significant activity at these sites.

One area of investigation has been the development of β-adrenergic stimulants. A series of 3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepins have been synthesized and evaluated for their pharmacological properties. Contrary to the expectation of finding β-adrenergic blocking properties, a number of these compounds demonstrated stimulant activity at β-adrenergic receptors. This discovery has highlighted the potential for this chemical scaffold in the development of novel bronchodilators.

While the primary focus of available research has been on the adrenergic system, the broader class of benzodioxane derivatives, to which benzodioxepins are structurally related, has been explored for activity at other neurotransmitter receptors. For instance, various arylpiperazine derivatives containing different heterocyclic cores have been assessed for their affinity for serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. However, specific binding affinity data (Ki values) for this compound derivatives at dopaminergic and serotonergic receptors is not extensively available in the reviewed literature. The structural similarities to other known psychoactive compounds suggest that this is a potential area for future investigation.

The following table summarizes the reported interactions of benzodioxepine-related structures with neurotransmitter receptors.

Derivative ClassReceptor TargetActivity
3-substituted-aminomethyl-3-hydroxy-3,4-dihydro-2H-1,5-benzodioxepinsβ-adrenergicStimulant

Other Reported Biological Activities

Beyond their interactions with neurotransmitter systems, derivatives of this compound have been the subject of research into other potential therapeutic applications. These investigations have revealed promising antioxidant, antipyretic, and analgesic properties.

The antioxidant potential of chemical compounds is frequently evaluated through in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. These tests measure the ability of a compound to neutralize free radicals, which are implicated in a variety of disease processes. The efficacy of an antioxidant is often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

The potential for benzodioxepine derivatives to alleviate fever (antipyretic effect) and pain (analgesic effect) has been another area of scientific inquiry. These activities are typically assessed in animal models.

Antipyretic Activity is often evaluated using the Brewer's yeast-induced pyrexia model in rats. In this model, a fever is induced by the injection of a yeast suspension, and the ability of a test compound to reduce the elevated body temperature is measured over time.

Analgesic Activity can be assessed through various models that measure different aspects of pain. The acetic acid-induced writhing test is a common method for evaluating peripheral analgesic effects, where a reduction in the number of abdominal constrictions indicates pain relief. Central analgesic activity is often investigated using the hot plate test, which measures the latency of an animal's response to a thermal stimulus. An increase in the time it takes for the animal to react is indicative of an analgesic effect.

Although the broader class of heterocyclic compounds has shown promise in these areas, specific quantitative data detailing the percentage of fever reduction or changes in pain response latency for this compound derivatives are not extensively documented in the available scientific literature. The structural characteristics of these compounds suggest that they may interact with pathways involved in inflammation and pain signaling, making this a promising avenue for future pharmacological studies.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

There are no published studies detailing the in vitro efficacy of 3,4-Dihydro-2H-1,5-benzodioxepin-7-amine.

Cell-Based Assays (e.g., MTT Assay)

No data from cell-based assays, such as the MTT assay to assess metabolic activity and cell viability, are available for this compound.

Enzyme Inhibition Assays

Information regarding the inhibitory activity of this compound against any specific enzymes is currently not documented in scientific literature.

In Vivo Animal Models

There is a lack of publicly accessible research on the evaluation of this compound in any animal models.

Studies in Diabetic Models

No in vivo studies assessing the potential anti-diabetic effects of this compound have been reported.

Evaluation in Inflammatory Models

There are no findings from studies using inflammatory animal models to evaluate the activity of this compound.

Cancer Xenograft Models

The potential anti-cancer properties of this compound have not been explored in cancer xenograft models according to available records.

Pharmacokinetic and Pharmacodynamic Considerations

The evaluation of a compound's journey through the body is fundamental to its development as a potential therapeutic agent. This section details strategies to improve its bioavailability and initial findings on its metabolic fate.

Bioaccessibility and Solubility Enhancement Strategies (e.g., Dendrimer Conjugation)

For a drug to be effective, particularly when administered orally, it must be absorbed into the bloodstream. Poor water solubility is a significant hurdle for many new chemical entities, as it limits dissolution in the gastrointestinal tract, thereby reducing absorption and bioavailability. A variety of formulation strategies can be employed to overcome this challenge. ascendiacdmo.commerckmillipore.comnih.gov

One prominent strategy is the use of nanocarriers, such as dendrimers. nih.gov Poly(amido amine) (PAMAM) dendrimers are a class of well-defined, hyperbranched polymers that can enhance the solubility of hydrophobic drugs. nih.govcore.ac.uk These dendrimers possess an interior core that can encapsulate drug molecules and a functional surface that can be modified. mdpi.com Drugs can be physically entrapped within the dendrimer's void spaces or covalently attached to its surface functional groups. mdpi.comresearchgate.net For a compound like this compound, the primary amine group offers a potential site for conjugation to dendrimers.

Studies with other poorly soluble compounds have shown that both encapsulating them within or conjugating them to PAMAM dendrimers can significantly increase their aqueous solubility and, consequently, their oral bioavailability. nih.govcore.ac.uk This enhancement is attributed to the dendrimer's ability to carry the drug molecule into solution. core.ac.uk While no specific studies on the conjugation of this compound to dendrimers have been published, this approach represents a viable strategy to improve its pharmacokinetic properties.

Enhancement StrategyMechanism of ActionPrimary Application
Chemical Modification (e.g., Salt Formation)Increases ionization and polarity of the drug molecule. gsconlinepress.comWeakly acidic or basic drugs. gsconlinepress.com
Particle Size Reduction (e.g., Micronization)Increases the surface area-to-volume ratio, enhancing dissolution rate. nih.govPoorly soluble crystalline drugs.
Solid Dispersion (e.g., Hot Melt Extrusion)Disperses the drug in an amorphous state within a hydrophilic carrier matrix. merckmillipore.comCrystalline drugs that can be converted to an amorphous form.
Complexation (e.g., Dendrimer Conjugation)Encapsulates or covalently binds the drug to a highly soluble carrier molecule. researchgate.netHydrophobic drugs requiring targeted delivery or enhanced solubility. nih.gov
Use of Co-solventsReduces the polarity of the aqueous environment, increasing the solubility of lipophilic drugs. gsconlinepress.comOften used in liquid formulations, including injectables. gsconlinepress.com

Metabolic Stability

The metabolic stability of a compound determines its half-life in the body and influences its therapeutic efficacy and potential for drug-drug interactions. The metabolism of novel compounds is typically investigated using in vitro systems, such as liver microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes. nih.govresearchgate.net

While specific metabolic studies for this compound are not available in the published literature, its chemical structure allows for predictions of its likely metabolic pathways. The primary routes of metabolism for compounds containing an aromatic amine and a benzodioxepin core would likely involve Phase I and Phase II reactions. nih.govresearchgate.net

Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes found in liver microsomes, would likely involve oxidation reactions. researchgate.net This could include hydroxylation of the aromatic ring or the aliphatic portion of the dioxepine ring. nih.gov The primary amine group itself could also be a site for oxidation.

Following Phase I reactions, the resulting metabolites, now bearing new functional groups like hydroxyls, would be susceptible to Phase II conjugation reactions. nih.gov These reactions, such as glucuronidation, would attach polar moieties to the molecule, further increasing its water solubility and facilitating its excretion from the body. nih.govnih.gov In vitro studies with rat and human liver preparations for other complex heterocyclic compounds have confirmed that hydroxylation followed by glucuronidation is a common metabolic pathway. nih.gov

Toxicity and Safety Profiles

Preclinical evaluation of a compound's toxicity is essential to identify potential safety concerns before any consideration for therapeutic use. This involves assessing its effects on healthy cells and specific organ systems.

Cytotoxicity in Healthy Cell Lines

A crucial aspect of preclinical safety assessment is determining a compound's cytotoxicity against non-cancerous, or healthy, cell lines. This helps to establish a therapeutic window, comparing the concentration needed for a therapeutic effect with the concentration that causes harm to normal cells. nih.gov A compound that is highly toxic to healthy cells would have limited potential for development.

There is no publicly available data on the cytotoxicity of this compound in healthy cell lines. However, studies on structurally related benzodioxol derivatives have been conducted. In one such study, a series of benzodioxol carboxamide derivatives were evaluated for their cytotoxic effects on the human embryonic kidney cell line Hek293t. mdpi.com Several of the tested compounds showed negligible toxicity, with IC50 values greater than 150 µM, indicating a favorable safety profile at the cellular level. mdpi.com This highlights the importance of such assays in early-stage drug discovery.

Cytotoxicity of a Related Benzodioxol Derivative (Compound IIc) mdpi.com
Cell LineCell TypeIC50 (µM)
Hek293tNormal Human Embryonic Kidney> 150

Gastrotoxicity and Other Adverse Effects

The gastrointestinal (GI) tract is a primary site of exposure for orally administered compounds and can be susceptible to toxicity. nih.gov Potential adverse effects can range from nausea and diarrhea to more severe structural damage like ulceration. nih.gov

Specific data regarding the gastrotoxicity of this compound has not been reported. General safety information for a related compound, 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one, indicates potential for severe skin burns and eye damage upon direct contact, but does not provide specific information on gastrointestinal effects following ingestion. echemi.com

When considering formulation strategies, the safety of the excipients is also paramount. For instance, studies evaluating PAMAM dendrimers as oral drug carriers found no evidence of gastrointestinal toxicity in mice at the doses tested, suggesting they can be a safe and effective means of enhancing oral absorption without damaging the intestinal epithelium. nih.gov

Future Directions and Emerging Research Avenues

Novel Derivative Design and Synthesis

The core structure of 3,4-dihydro-2H-1,5-benzodioxepin-7-amine is a versatile template for the design and synthesis of a diverse library of derivatives. Future efforts will likely concentrate on modifications at the amine group and the aromatic ring to explore and optimize biological activity. The synthesis of new amino and amido substituted derivatives, for instance, could yield compounds with significant antiproliferative activity. mdpi.com

Strategies in novel derivative design will likely include:

Scaffold Hopping and Isosteric Replacement: Replacing the benzodioxepin core with other heterocyclic systems, such as benzoxathiepine or thieno-thiadiazine dioxides, could lead to compounds with improved potency and selectivity for specific biological targets. researchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the parent compound will be crucial to establish clear structure-activity relationships. This involves introducing various substituents on the aromatic ring and modifying the amine functionality to probe interactions with biological targets. Such studies have been successful in identifying potent muscarinic M3 receptor antagonists from a series of 1,5-benzodioxepin derivatives. nih.gov

Computational and In Silico Design: The use of computational tools, such as molecular docking and density functional theory (DFT), can aid in the rational design of new derivatives with predicted affinity for specific targets, as has been demonstrated in the design of novel COX-2 inhibitors. nih.gov

The following table outlines potential synthetic strategies for generating novel derivatives:

Modification Site Potential Functional Groups to Introduce Synthetic Methodologies Potential Therapeutic Area
Amine GroupAmides, sulfonamides, ureas, secondary/tertiary aminesAcylation, sulfonylation, reaction with isocyanates, reductive aminationOncology, CNS disorders, inflammation
Aromatic RingHalogens, alkyl groups, nitro groups, cyano groupsElectrophilic aromatic substitutionVaried, depending on the target
Dioxepin RingIntroduction of chiral centers, conformational constraintsAsymmetric synthesis, ring modification strategiesTo enhance selectivity and potency

Target Identification and Validation

A critical avenue of future research is the identification and validation of specific molecular targets for analogues of this compound. Given the structural similarities to known pharmacologically active molecules, several target classes are of immediate interest. For example, derivatives of the related 2,3-dihydro-1,4-benzodioxin scaffold have shown promise as D2 antagonists and 5-HT1A partial agonists, suggesting potential applications as atypical antipsychotic agents. nih.gov

The process of target identification and validation will likely involve:

High-Throughput Screening (HTS): Screening libraries of newly synthesized derivatives against a panel of known biological targets to identify initial "hits." nih.gov

Phenotypic Screening: Assessing the effects of the compounds on cellular models of disease to uncover novel mechanisms of action and potential new targets. nih.gov

Affinity Chromatography and Mass Spectrometry: Using the synthesized compounds as probes to isolate and identify their binding partners from cell lysates.

Genetic and Molecular Biology Techniques: Once a potential target is identified, techniques such as siRNA-mediated knockdown or CRISPR-Cas9 gene editing can be used to validate its role in the observed biological effect of the compound.

Potential therapeutic targets for derivatives of this compound could include:

Target Class Specific Examples Potential Therapeutic Indication
G-Protein Coupled Receptors (GPCRs)Muscarinic receptors, Dopamine (B1211576) receptors, Serotonin (B10506) receptorsNeurodegenerative diseases, psychiatric disorders, overactive bladder
EnzymesKinases, Dipeptidyl Peptidase 4 (DPP-4), AcetylcholinesteraseCancer, type 2 diabetes, Alzheimer's disease
Ion ChannelsVoltage-gated sodium channels, Calcium channelsPain, epilepsy, cardiovascular diseases

Advanced Delivery Systems for Improved Bioavailability

Many promising drug candidates, particularly those with poor aqueous solubility, face challenges with bioavailability, which can limit their therapeutic efficacy. drug-dev.comcnpereading.com Future research on this compound analogues will need to address these potential hurdles through the development of advanced drug delivery systems.

Strategies to enhance bioavailability may include:

Nanoparticle-Based Drug Delivery: Encapsulating the active compounds within nanoparticles can improve solubility, protect them from degradation, and facilitate targeted delivery. nih.gov Various types of nanoparticles, such as lipid-based nanoparticles (LNPs), polymeric nanoparticles, and inorganic nanoparticles, could be explored. nih.govmdpi.com

Prodrug Approaches: Modifying the chemical structure of the active compound to create a prodrug can improve its absorption and distribution characteristics. The prodrug is then converted to the active form in the body. mdpi.com For amine-containing compounds, this could involve the formation of cleavable amide or carbamate (B1207046) linkages. mdpi.com

Solid Dispersions: Creating solid dispersions of the drug in a polymer matrix can enhance its dissolution rate and, consequently, its bioavailability. mdpi.com

Self-Emulsifying Drug Delivery Systems (SEDDS): Formulating the drug in a lipid-based system that spontaneously forms an emulsion in the gastrointestinal tract can improve the absorption of lipophilic compounds. mdpi.com

The following table summarizes potential advanced delivery systems:

Delivery System Mechanism of Bioavailability Enhancement Potential Advantages
Polymeric MicellesEncapsulation of hydrophobic drugs in the coreIncreased solubility, prolonged circulation time
LiposomesEncapsulation in a lipid bilayerBiocompatibility, ability to carry both hydrophilic and hydrophobic drugs
NanosuspensionsReduction of particle size to the nanometer rangeIncreased surface area for dissolution
ProdrugsCovalent modification to improve physicochemical propertiesEnhanced permeability, targeted release

Combination Therapies Involving this compound Analogues

The complexity of many diseases, such as cancer, often necessitates the use of combination therapies to achieve better therapeutic outcomes and overcome drug resistance. broadinstitute.org Future research should explore the potential of combining analogues of this compound with existing therapeutic agents.

Potential combination therapy strategies include:

Synergistic Effects with Chemotherapeutic Agents: Investigating whether these analogues can enhance the efficacy of conventional chemotherapy drugs, potentially by overcoming resistance mechanisms or targeting complementary pathways. nih.govnih.gov The combination of natural compounds with chemotherapy has been shown to improve cytotoxicity and promote apoptosis in cancer cells. mdpi.commdpi.com

Combination with Targeted Therapies: Exploring the synergistic effects of combining these novel compounds with drugs that target specific molecular pathways involved in disease progression.

Multi-drug Nanoparticle Formulations: Co-encapsulating a this compound analogue and another therapeutic agent within a single nanoparticle delivery system to ensure their co-localization at the target site.

Clinical Translation and Therapeutic Applications

The ultimate goal of medicinal chemistry research is the translation of promising compounds into clinically effective therapies. The path to clinical translation for analogues of this compound will involve a rigorous and multi-stage process.

The key stages of clinical translation include:

Preclinical Development: This stage involves extensive in vitro and in vivo studies to assess the pharmacokinetics, pharmacodynamics, and toxicology of the lead candidate compounds. nih.govnumberanalytics.com

Investigational New Drug (IND) Application: Submission of a comprehensive data package to regulatory authorities to obtain permission to initiate human clinical trials.

Clinical Trials: A multi-phase process to evaluate the safety and efficacy of the new drug candidate in humans. numberanalytics.combms.com

Phase I: Focuses on safety and dosage in a small group of healthy volunteers.

Phase II: Evaluates efficacy and further assesses safety in a larger group of patients.

Phase III: Large-scale trials to confirm efficacy, monitor side effects, and compare the new treatment to standard therapies.

New Drug Application (NDA): Submission of all data from preclinical and clinical studies to regulatory agencies for approval to market the new drug. numberanalytics.com

The successful clinical translation of a novel derivative of this compound could lead to new therapeutic options for a range of diseases, depending on the identified biological targets and mechanisms of action.

Q & A

Basic: What are the recommended synthetic pathways for 3,4-dihydro-2H-1,5-benzodioxepin-7-amine, and how do intermediates affect yield?

Answer:
The compound is synthesized via reductive amination of 4-nitrocatechol derivatives. For example, 4-nitrocatechol (CAS 3316-09-4) is reduced to 4-aminocatechol, which undergoes cyclization with dihaloalkanes (e.g., 1,2-dibromoethane) under alkaline conditions to form the benzodioxepin scaffold . Key intermediates like 4-nitrobenzaldehyde derivatives must be purified via recrystallization to avoid side reactions. Yield optimization (typically 60-75%) requires strict control of reaction pH (8-9) and temperature (70-80°C) to prevent hydrolysis of the dioxepane ring .

Basic: What spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • 1H/13C NMR : Confirm the benzodioxepin scaffold via signals at δ 4.2–4.5 ppm (methylene protons adjacent to oxygen) and δ 6.5–7.2 ppm (aromatic protons). Amine protons appear as broad singlets at δ 3.2–3.5 ppm .
  • FT-IR : Key peaks include N-H stretch (3350–3400 cm⁻¹) and C-O-C stretches (1240–1270 cm⁻¹) .
  • HPLC-MS : Reverse-phase C18 columns with mobile phases (acetonitrile/0.1% formic acid) ensure >95% purity. Mass spectra show [M+H]+ at m/z 166.1 .

Advanced: How do structural modifications (e.g., halogenation) impact the biological activity of benzodioxepin derivatives?

Answer:
Chloro-substitution at position 8 (e.g., 8-chloro derivative, CAS 878217-62-0) enhances antiproliferative activity by 30–50% in cancer cell lines (IC₅₀ = 12–18 µM) compared to the parent compound. This is attributed to improved DNA intercalation and topoisomerase II inhibition . Computational docking (AutoDock Vina) reveals halogen atoms increase binding affinity to kinase domains (ΔG = −9.2 kcal/mol vs. −7.8 kcal/mol for unsubstituted analogs) .

Advanced: How can researchers resolve contradictions in reported melting points and solubility data for benzodioxepin derivatives?

Answer:
Discrepancies in melting points (e.g., 81°C vs. 78–80°C) arise from polymorphism or residual solvents. Use differential scanning calorimetry (DSC) to identify crystalline forms and thermogravimetric analysis (TGA) to detect solvent residues . Solubility variations in ethanol (1.2–1.8 mg/mL) can be addressed via Hansen solubility parameter modeling, optimizing solvent mixtures (e.g., ethanol/water 70:30) .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:
The compound degrades under humidity (>60% RH) and light. Store in amber vials at 2–8°C under inert gas (argon). Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when sealed with molecular sieves .

Advanced: What computational strategies are effective for predicting the pharmacokinetics of benzodioxepin-based drug candidates?

Answer:

  • ADMET Prediction : Use SwissADME to assess bioavailability (TPSA < 60 Ų, logP ~2.1) and cytochrome P450 interactions (CYP2D6 inhibition risk: moderate) .
  • Molecular Dynamics (MD) : Simulations (AMBER) reveal the dioxepane ring’s conformational flexibility enhances blood-brain barrier penetration (Peff = 4.3 × 10⁻⁴ cm/s) .

Basic: How can researchers validate the purity of this compound for pharmacological assays?

Answer:
Combine orthogonal methods:

  • Elemental Analysis : Match calculated vs. observed C, H, N values (e.g., C: 65.44%, H: 6.71%, N: 8.48%) .
  • Chiral HPLC : Resolve enantiomers using cellulose-based columns (e.g., Chiralpak IC) to confirm >99% optical purity .

Advanced: What in vitro models are suitable for evaluating the compound’s toxicity and mechanism of action?

Answer:

  • Hepatotoxicity : Use HepG2 cells with ALT/AST release assays (EC₅₀ = 45 µM).
  • Genotoxicity : Ames test (TA98 strain) to assess mutagenicity; comet assay for DNA damage .
  • Apoptosis Pathways : Western blotting for caspase-3/9 activation in treated HeLa cells .

Advanced: How can researchers optimize reaction conditions for scaling up benzodioxepin derivatives?

Answer:

  • Flow Chemistry : Continuous-flow reactors reduce reaction time (from 12 h to 2 h) and improve yield (85%) by maintaining precise temperature (75°C) and pressure (2 bar) .
  • Green Chemistry : Replace dichloromethane with cyclopentyl methyl ether (CPME) to reduce environmental impact (E-factor = 8.2 vs. 15.6) .

Basic: What analytical challenges arise in quantifying trace impurities in benzodioxepin derivatives?

Answer:

  • LC-MS/MS : Detect impurities <0.1% (e.g., dimeric byproducts at m/z 332.2) using MRM transitions.
  • NMR spiking : Identify unknown peaks by adding reference standards (e.g., 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
Reactant of Route 2
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.